N-[(1S,2R)-1-Benzyl-3-(cyclopropylamino)-2-hydroxypropyl]-5-[methyl(methylsulfonyl)amino]-N'-[(1R)-1-phenylethyl]isophthalamide
Overview
Description
β-Secretase inhibitor IV is an inhibitor of β-site amyloid protein cleaving enzymes (BACE/β-secretase) 1 and 2 (IC50s = 15 and 230 nM for human BACE1 and 2, respectively). It has >500-fold selectivity for BACE1 and 2 over the aspartyl proteases renin and cathepsin D. β-Secretase inhibitor IV inhibits secretion of amyloid-β (Aβ) precursor protein (APP; IC50 = 29 nM) in HEK293T cells transfected with a truncated APP. It also inhibits formation of the Aβ peptides Aβ38, Aβ40, and Aβ42 in primary chick neurons (IC50s = 3.7, 4.7, and 4.8 nM, respectively).
Scientific Research Applications
Synthesis and Structural Studies
- A study involved the synthesis of enantiomerically pure compounds structurally related to the query chemical, highlighting the chemical reactions and transformations involved in obtaining these compounds. The synthesis routes involved aziridine ring opening, hydrogenolysis, and the formation of diethyl phosphonates (Trocha et al., 2019).
- Research focused on the synthesis and structural elucidation of isophthalamide derivatives, exploring their potential as anion receptors for chromate anions. The study involved characterizing the compounds using various spectroscopic techniques and discovering their promising potential as anion receptors (Kadir et al., 2019).
Biological Evaluation and Potential Therapeutic Applications
- A research paper presented the design, synthesis, and biological evaluation of highly selective and potent inhibitors targeting the BACE2 enzyme, recognized as a promising target for type 2 diabetes. The paper provided insights into the X-ray structure of BACE1 bound to an inhibitor and highlighted a systematic structure-activity relationship study that identified determinants of inhibitors' potency and selectivity toward BACE2, showing significant therapeutic potential (Ghosh et al., 2019).
Antimicrobial and Antifungal Activities
- Research on the synthesis, characterization, and antibacterial activity of structurally related compounds demonstrated their efficacy against various bacterial strains, indicating potential antimicrobial applications. The study involved spectroscopic methods and confirmed bactericidal effects against tested strains (Karai et al., 2018).
properties
IUPAC Name |
3-N-[(2S,3R)-4-(cyclopropylamino)-3-hydroxy-1-phenylbutan-2-yl]-5-[methyl(methylsulfonyl)amino]-1-N-[(1R)-1-phenylethyl]benzene-1,3-dicarboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H38N4O5S/c1-21(23-12-8-5-9-13-23)33-30(37)24-17-25(19-27(18-24)35(2)41(3,39)40)31(38)34-28(16-22-10-6-4-7-11-22)29(36)20-32-26-14-15-26/h4-13,17-19,21,26,28-29,32,36H,14-16,20H2,1-3H3,(H,33,37)(H,34,38)/t21-,28+,29-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPNIQGRFZCTBEZ-SPTGULJVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC(=CC(=C2)N(C)S(=O)(=O)C)C(=O)NC(CC3=CC=CC=C3)C(CNC4CC4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)NC(=O)C2=CC(=CC(=C2)N(C)S(=O)(=O)C)C(=O)N[C@@H](CC3=CC=CC=C3)[C@@H](CNC4CC4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H38N4O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1S,2R)-1-Benzyl-3-(cyclopropylamino)-2-hydroxypropyl]-5-[methyl(methylsulfonyl)amino]-N'-[(1R)-1-phenylethyl]isophthalamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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